molecular formula C18H25NO10 B15345219 2(3'-Methoxyphenyl)-N-acetylneuraminic acid CAS No. 24751-40-4

2(3'-Methoxyphenyl)-N-acetylneuraminic acid

Cat. No.: B15345219
CAS No.: 24751-40-4
M. Wt: 415.4 g/mol
InChI Key: FFQZDUPSNPAFTE-DGYIVEFISA-N
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Description

2(3’-Methoxyphenyl)-N-acetylneuraminic acid is a complex organic compound with a unique structure that includes a methoxyphenyl group and an N-acetylneuraminic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3’-Methoxyphenyl)-N-acetylneuraminic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxyphenylacetic acid with N-acetylneuraminic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

In an industrial setting, the production of 2(3’-Methoxyphenyl)-N-acetylneuraminic acid may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2(3’-Methoxyphenyl)-N-acetylneuraminic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 2(3’-Methoxyphenyl)-N-acetylneuraminic acid include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2(3’-Methoxyphenyl)-N-acetylneuraminic acid involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact pathways involved depend on the specific application and context .

Properties

CAS No.

24751-40-4

Molecular Formula

C18H25NO10

Molecular Weight

415.4 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(3-methoxyphenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C18H25NO10/c1-9(21)19-14-12(22)7-18(17(25)26,29-16(14)15(24)13(23)8-20)28-11-5-3-4-10(6-11)27-2/h3-6,12-16,20,22-24H,7-8H2,1-2H3,(H,19,21)(H,25,26)/t12-,13+,14+,15+,16+,18+/m0/s1

InChI Key

FFQZDUPSNPAFTE-DGYIVEFISA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CC=CC(=C2)OC)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC=CC(=C2)OC)O

Origin of Product

United States

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